molecular formula C11H15NO2 B7558553 (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone

(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7558553
M. Wt: 193.24 g/mol
InChI Key: SPONLMQFRUMIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone, also known as EFPM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EFPM is a synthetic compound that has been synthesized using different methods.

Mechanism of Action

(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone acts as a partial agonist at the mu-opioid receptor. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone binds to the mu-opioid receptor and activates it, resulting in the release of endogenous opioids such as endorphins. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone also blocks the action of exogenous opioids such as morphine, which may help in reducing opioid tolerance and dependence.
Biochemical and physiological effects
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been found to exhibit analgesic and anti-inflammatory activities. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has also been found to reduce opioid withdrawal symptoms. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been shown to increase the release of endogenous opioids such as endorphins. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has also been found to reduce the activity of the cAMP pathway, which may help in reducing opioid tolerance and dependence.

Advantages and Limitations for Lab Experiments

(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has advantages as a research compound due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound, which allows for easy modification of its chemical structure. However, (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has limitations as a research compound due to its potential toxic effects and lack of extensive research on its safety profile.

Future Directions

There are several future directions for the study of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone analogs with improved potency and selectivity. Another potential direction is the study of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone in animal models of opioid addiction to determine its efficacy in reducing opioid dependence and withdrawal symptoms. Additionally, the safety profile of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone needs to be extensively studied to determine its potential toxic effects.

Synthesis Methods

(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has been synthesized using different methods. One of the most common methods used for the synthesis of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone is the reaction of 5-ethylfuran-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to obtain (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone. Another method involves the reaction of 5-ethylfuran-2-carboxylic acid with pyrrolidine and acetic anhydride, followed by treatment with methylamine to obtain (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone.

Scientific Research Applications

(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been found to exhibit analgesic and anti-inflammatory activities. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in the treatment of opioid addiction. (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has been found to bind to the mu-opioid receptor and exhibit partial agonist activity, which may help in reducing opioid withdrawal symptoms.

properties

IUPAC Name

(5-ethylfuran-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-9-5-6-10(14-9)11(13)12-7-3-4-8-12/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPONLMQFRUMIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone

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